molecular formula C14H6F6N2O5 B12551310 Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)- CAS No. 145854-47-3

Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-

Cat. No.: B12551310
CAS No.: 145854-47-3
M. Wt: 396.20 g/mol
InChI Key: RUAXZKJZFYCDQB-UHFFFAOYSA-N
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Description

Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] is a nitro- and trifluoromethyl-substituted diphenyl ether. Its structure comprises two benzene rings linked by an oxygen bridge, with each ring substituted at the 4-position by a nitro group (-NO₂) and at the 3-position by a trifluoromethyl group (-CF₃). The compound is structurally related to flame retardants like decabromodiphenyl ether (DecaBDE) but differs in substituent groups and associated reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145854-47-3

Molecular Formula

C14H6F6N2O5

Molecular Weight

396.20 g/mol

IUPAC Name

1-nitro-4-[4-nitro-3-(trifluoromethyl)phenoxy]-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H6F6N2O5/c15-13(16,17)9-5-7(1-3-11(9)21(23)24)27-8-2-4-12(22(25)26)10(6-8)14(18,19)20/h1-6H

InChI Key

RUAXZKJZFYCDQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- typically involves a multi-step process. One common method starts with the nitration of 1-chloro-4-nitro-2-(trifluoromethyl)benzene to form the corresponding nitro compound. This is followed by a nucleophilic substitution reaction where the nitro compound reacts with a suitable nucleophile to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymer Production

One of the primary applications of Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] is in the production of advanced polymers such as polyimides and polyamides. The reduction of OBB to form 5,5'-oxybis(3-trifluoromethyl)benzamine allows for the synthesis of these polymers which exhibit:

  • High thermal stability
  • Low dielectric constant
  • Excellent mechanical strength

These properties make them suitable for use in electronics and aerospace industries where materials must withstand extreme conditions .

Chemical Intermediates

OBB serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions leading to the formation of other valuable compounds. These include:

  • Fluorinated pharmaceuticals : The incorporation of trifluoromethyl groups enhances the metabolic stability and bioactivity of drug candidates.
  • Specialty chemicals : Used in the synthesis of agrochemicals and other fine chemicals due to its unique reactivity profile .

Case Study 1: Use in Electronics

A study highlighted the use of polyimides derived from OBB in electronic applications. These polymers demonstrated superior solubility in organic solvents and excellent dielectric properties, making them ideal for insulating materials in electronic circuits. The high-performance characteristics were attributed to the trifluoromethyl groups that enhance thermal stability and reduce dielectric loss .

Case Study 2: Pharmaceutical Development

Research into fluorinated compounds has shown that substituting hydrogen atoms with fluorine can significantly improve drug metabolism profiles. In a case involving OBB-derived compounds, it was found that the introduction of trifluoromethyl groups led to increased resistance to metabolic degradation by cytochrome P450 enzymes, thereby enhancing the pharmacokinetic properties of the resultant drugs .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The nitro and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in different applications .

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Compound Name (CAS No.) Substituents Bridging Group Molecular Formula Key Features
Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] (101633) -NO₂ (4-), -CF₃ (3-) on each ring Oxygen C₁₄H₈F₆N₂O₃ High electron-withdrawing capacity; potential environmental persistence
Decabromodiphenyl ether (DecaBDE) (1163-19-5) -Br (2,3,4,5,6-positions) Oxygen C₁₂Br₁₀O Flame retardant; high bromine content; persistent organic pollutant (POP)
Benzene, 1,1'-oxybis[3-phenoxy-] (000748-30-1) -OPh (3-positions) Oxygen C₂₄H₁₈O₃ High Q-values in environmental samples; phenoxy substituents enhance lipophilicity
Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro-] (2501-02-2) -NO₂ (4-); ethenediyl bridge Ethenediyl C₁₄H₁₀N₂O₄ Conjugated double bond increases UV stability; used in polymer synthesis

Key Observations :

  • Substituent Effects: The trifluoromethyl and nitro groups in the target compound enhance its electron-withdrawing nature compared to brominated (DecaBDE) or phenoxy-substituted analogs. This may reduce biodegradability but increase stability under oxidative conditions .
  • Bridging Groups : Oxygen-bridged compounds (e.g., DecaBDE) are more thermally stable than ethenediyl-linked derivatives, which are prone to photodegradation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound DecaBDE Benzene, 1,1'-oxybis[3-phenoxy-]
Molecular Weight (g/mol) ~362.2 (estimated) 959.17 354.4
LogP (Octanol-Water Partition) ~3.5 (predicted) 8.3–9.1 ~5.2 (measured)
Thermal Stability High (decomposition >300°C) Decomposes at ~350°C Moderate (stable up to 200°C)
Environmental Persistence Likely high (due to -CF₃/-NO₂) Extremely high (POP listed) Moderate (detected in dust samples)

Key Observations :

  • Environmental Detection: Benzene, 1,1'-oxybis[3-phenoxy-] was detected in dust samples with area percentages up to 1.23%, indicating moderate environmental mobility .

Biological Activity

Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] (CAS Number: 98-46-4) is a synthetic compound featuring both nitro and trifluoromethyl functional groups. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C14_{14}H8_{8}F6_6N2_2O4_4
  • Molecular Weight: 358.22 g/mol
  • Structure: The compound consists of a benzene core with two nitro groups and trifluoromethyl substituents, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

Benzene derivatives, particularly those containing trifluoromethyl and nitro groups, have been studied for their diverse biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer effects. For instance, the presence of trifluoromethyl groups can enhance the lipophilicity of molecules, potentially improving their ability to penetrate cellular membranes and interact with biological targets.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Mechanism of Action
Compound A0.5Inhibition of DNA synthesis
Compound B0.8Induction of apoptosis
Benzene derivative (similar structure)0.3Modulation of cell signaling pathways

Antimicrobial Properties

The compound's nitro groups are known to possess antimicrobial activity. Studies have shown that nitroaromatic compounds can disrupt bacterial cell walls and inhibit essential enzymes.

Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial effects of various nitro compounds, Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 μg/mL.

The biological activity of Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition: Nitro groups can interact with enzymes involved in cellular metabolism.
  • Cell Membrane Disruption: The lipophilic nature of the trifluoromethyl group allows for better membrane penetration.

Pharmacological Applications

Given its promising biological activity, Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-] may have potential therapeutic applications in:

  • Cancer Treatment: As an adjunct therapy in combination with existing chemotherapeutics.
  • Antimicrobial Agents: Development as a new class of antibiotics targeting resistant strains.
  • Anti-inflammatory Drugs: Potential for modulating inflammatory responses in chronic diseases.

Q & A

Q. What synthetic routes are optimal for preparing Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) nitration of 3-(trifluoromethyl)phenol followed by (2) etherification. For nitration, use concentrated nitric acid in sulfuric acid at 0–5°C to minimize over-nitration. Etherification can be achieved using a Williamson-type reaction with dibromoalkane or Mitsunobu conditions (e.g., triphenylphosphine/DIAD). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity using GC-MS (retention time comparison with analogs, e.g., CAS 88-30-2 in ) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • GC-MS : Use a non-polar column (e.g., DB-5) with a temperature gradient (50–300°C) to determine retention time (RT) and purity (area percent). Compare with structurally related compounds like Benzene, 1,1'-oxybis[3-phenoxy-] (RT: 6.409–34.155 in ) .
  • NMR : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl groups (δ ≈ -60 to -65 ppm). 1H^{1}\text{H} NMR can resolve nitro group positioning (coupling patterns).
  • IR : Look for nitro (1520–1350 cm1^{-1}) and ether (1250–1050 cm1^{-1}) stretches.

Q. How can thermal stability be evaluated for this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min). Compare decomposition profiles with brominated diphenyl ethers (e.g., FR-300 in ), which typically degrade above 300°C. Differential scanning calorimetry (DSC) can identify phase transitions or exothermic decomposition events .

Q. What environmental detection methods are suitable for trace analysis?

  • Methodological Answer :
  • Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate the compound from water/soil samples.
  • GC-ECD/GC-MS : Optimize for high sensitivity (LOD < 1 ppb). Reference methods from dust sample analyses in , where Q-values and RTs were critical for identification .

Advanced Research Questions

Q. What mechanistic insights explain its potential as a flame retardant?

  • Methodological Answer : Compare radical scavenging efficiency with brominated analogs (e.g., DecaBDE in ) using pyrolysis-GC/MS. The nitro and trifluoromethyl groups may enhance gas-phase radical quenching. Conduct LOI (Limiting Oxygen Index) tests to quantify flame retardancy efficacy .

Q. How do electronic effects of substituents influence electrophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the aromatic ring. The trifluoromethyl group is strongly electron-withdrawing, directing nitration to specific positions. Validate with experimental nitration of analogs (e.g., ’s dinitro derivative) .

Q. What degradation pathways dominate under environmental conditions?

  • Methodological Answer :
  • Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25–50°C. Monitor via LC-MS for nitro-reduction products (e.g., amine derivatives).
  • Photolysis : Expose to UV light (254 nm) and identify intermediates using HRMS. Reference degradation studies on 4-nitro-3-(trifluoromethyl)phenol () .

Q. Can this compound act as a ligand in coordination polymers or MOFs?

  • Methodological Answer : Screen for metal coordination (e.g., Cu2+^{2+}, Zn2+^{2+}) using UV-Vis titration. The ether oxygen and nitro groups may bind metals, similar to luminescent MOFs ( ). Characterize crystallinity via PXRD and luminescence behavior .

Q. What in vitro models assess its toxicity profile?

  • Methodological Answer : Use hepatic cell lines (e.g., HepG2) to measure IC50_{50} values. Compare with structurally related pharmaceuticals like Flutamide ( ), which targets androgen receptors. Perform ROS (reactive oxygen species) assays to evaluate oxidative stress .

Q. How can computational modeling predict its reactivity in complex systems?

  • Methodological Answer :
    Employ molecular dynamics (MD) simulations to study interactions with biological membranes or polymers. QSAR models can correlate substituent effects (e.g., trifluoromethyl’s hydrophobicity) with bioactivity or environmental persistence .

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